VacB protein
Description
Properties
CAS No. |
151616-69-2 |
|---|---|
Molecular Formula |
C33H57BiO6 |
Synonyms |
VacB protein |
Origin of Product |
United States |
Genetic Organization and Expression Regulation of Vacb Protein
Genomic Locus and Operonic Context of the vacB Gene
The vacB gene is typically located on the chromosome in various bacterial species, including Shigella flexneri and Escherichia coli. nih.govasm.orgnih.gov In Shigella flexneri, the vacB locus was identified as a novel chromosomal gene required for the expression of virulence genes located on the large plasmid. asm.orgnih.govnih.gov Cloning and sequencing of the vacB region in Shigella flexneri revealed a 2,280-bp open reading frame encoding an 86.9-kDa protein. This gene was found to be located 669 bp downstream from the 3' end of the open reading frame for the purA gene. asm.orgnih.gov
While vacB (or rnr) is often transcribed as a single unit, genes in bacteria are frequently organized into operons, where functionally related genes are clustered together and transcribed from a single promoter as a polycistronic mRNA. pressbooks.pubkhanacademy.org Although the immediate operonic context of vacB can vary between species, its chromosomal location and its identification as a single gene required for specific functions suggest it may be transcribed as a monocistronic unit or as part of a smaller operon. asm.orgnih.gov In Escherichia coli, the gene is also known as rnr and is located at approximately 95 minutes on the chromosome. asm.org
Transcriptional Regulation of vacB Gene Expression
Transcriptional regulation of gene expression is a primary control point in bacteria, involving the interaction of RNA polymerase with promoter elements and the influence of various regulatory factors. pressbooks.pubfiveable.me The expression of the vacB gene is subject to transcriptional control, allowing cells to modulate RNase R levels as needed.
Bacterial promoters contain specific DNA sequences that serve as binding sites for RNA polymerase and associated sigma factors, determining the initiation site and frequency of transcription. fiveable.me Regulatory proteins, such as activators and repressors, can bind to regulatory DNA sequences near the promoter (operators) to either enhance or inhibit transcription. pressbooks.pubkhanacademy.orglabxchange.org
While specific details regarding the precise promoter elements and dedicated transcription factors that exclusively regulate vacB transcription are not extensively detailed in the provided search results, the general principles of bacterial transcriptional regulation apply. The expression of vacB is likely influenced by the cellular growth phase and environmental conditions, suggesting the involvement of global regulatory networks and transcription factors that respond to these cues. uniprot.orgnih.gov For instance, the instability of RNase R in the exponential growth phase suggests a level of regulation tied to the cell cycle or growth rate. uniprot.org
Bacterial gene expression is highly responsive to environmental changes and stress conditions, allowing for adaptation and survival. fiveable.mejax.org The expression of the vacB gene, encoding RNase R, has been shown to be influenced by environmental factors, particularly temperature. researchgate.netnih.gov
Studies in Aeromonas hydrophila have indicated that RNase R is a cold-shock protein and is required for bacterial growth at low temperatures. asm.orgresearchgate.netnih.gov The expression of the vacB (rnr) gene in Aeromonas hydrophila is tightly regulated by temperature, with its function being essential for growth at 4°C. researchgate.netnih.gov This suggests that cold stress induces the expression of vacB or enhances the stability/activity of the VacB protein, highlighting a specific environmental trigger for its regulation. asm.orgresearchgate.netnih.gov
Conversely, changes in the expression of RNase-encoding genes, including vacB (RNase R), have also been observed following heat shock in Vibrio parahaemolyticus. nih.govresearchgate.net While the exact mechanisms of temperature-dependent transcriptional regulation of vacB may vary between species, these findings demonstrate that environmental temperature is a significant factor influencing vacB expression.
Data on the influence of temperature on vacB expression and RNase R activity:
| Organism | Condition | Effect on vacB Expression/RNase R Activity | Source |
| Aeromonas hydrophila | Low Temperature | Required for growth, suggesting increased activity or expression | asm.orgresearchgate.netnih.gov |
| Vibrio parahaemolyticus | Heat Shock | Expression changes observed for RNase-encoding genes including vacB | nih.govresearchgate.net |
| Escherichia coli | Stationary Phase | Involved in post-transcriptional regulation of ompA mRNA stability | uniprot.org |
| Escherichia coli | Starvation | Plays a role in initiation of 16S rRNA degradation | string-db.org |
Post-Transcriptional Control Mechanisms Modulated by this compound
Beyond its own expression, the this compound exerts significant control over gene expression at the post-transcriptional level, primarily through its exoribonuclease activity. asm.orgnih.govnih.gov As a 3'-5' exoribonuclease, RNase R degrades RNA molecules from their 3' end, playing a critical role in mRNA decay and the maturation of structured RNAs. string-db.orguniprot.orguniprot.org
mRNA decay is a fundamental process in bacteria that controls gene expression by determining the lifespan of mRNA molecules. nih.govnih.gov VacB (RNase R) is a key enzyme in bacterial mRNA degradation pathways. researchgate.netasm.org It functions as a 3'-5' exoribonuclease, progressively breaking down RNA molecules into 5'-mononucleotides. string-db.orguniprot.orguniprot.org
RNase R is particularly important for the degradation of mRNA fragments with extensive secondary structure, such as those containing REP elements, which may be less efficiently degraded by other exoribonucleases like PNPase and RNase II. researchgate.net While genome-wide analyses have suggested a limited effect of RNase R on the decay of full-length mRNAs, it plays a significant role in stabilizing a substantial percentage of mRNAs in E. coli, including those encoding ribosomal proteins. nih.gov This may be related to its ability to remove poly(A) tails, which can influence the activity of other ribonucleases. nih.gov
In Shigella flexneri, the vacB locus is involved in the post-transcriptional expression of virulence genes located on the large plasmid. asm.orgnih.govnih.gov In a vacB mutant, the production of virulence antigens like IpaB, IpaC, IpaD, and VirG is significantly reduced, even though the transcription levels of their corresponding operons on the plasmid are unaffected. asm.orgnih.govnih.gov This indicates that VacB is required for the efficient translation or stability of the mRNAs transcribed from these virulence operons. asm.orgnih.govnih.gov
Data on the effect of vacB mutation on virulence gene expression in Shigella flexneri:
| Virulence Antigen | Effect of vacB Mutation on Protein Production (compared to wild type) | Effect of vacB Mutation on mRNA Transcription Levels (compared to wild type) | Source |
| IpaB | Decreased | Unaffected | asm.orgnih.govnih.gov |
| IpaC | Decreased | Unaffected | asm.orgnih.govnih.gov |
| IpaD | Decreased | Unaffected | asm.orgnih.govnih.gov |
| VirG | Decreased | Unaffected | asm.orgnih.govnih.gov |
In addition to mRNA decay, VacB (RNase R) is involved in the maturation and quality control of stable RNA molecules, including ribosomal RNA (rRNA). string-db.orguniprot.orguniprot.org rRNA molecules are initially transcribed as precursor molecules that undergo a series of processing steps involving various ribonucleases to become mature and functional components of ribosomes. oup.comjax.orglabxchange.org
RNase R, along with other exoribonucleases like RNase II, RNase PH, and polynucleotide phosphorylase (PNPase), participates in the maturation of the 3' end of 16S rRNA in Escherichia coli. nih.gov These enzymes are responsible for removing extra nucleotides from the 3' terminus of the 16S rRNA precursor. nih.gov In the absence of these exoribonucleases, 16S precursor molecules with extra nucleotides accumulate. nih.gov
Furthermore, RNase R plays a role in the quality control of rRNA metabolism. pnas.org In the absence of both RNase R and PNPase, fragments of 16S and 23S rRNA accumulate, leading to defects in ribosome maturation and assembly and ultimately resulting in cell death. pnas.org This indicates that RNase R, in conjunction with PNPase, is essential for degrading defective rRNAs, thereby maintaining the integrity of the ribosome assembly process. pnas.org RNase R is also suggested to play a role in the initiation of 16S rRNA degradation during starvation. string-db.org
Data on the role of RNase R (VacB) in 16S rRNA maturation in Escherichia coli:
| Enzyme(s) Absent | Effect on 16S rRNA Precursor | Outcome | Source |
| RNase II, RNase R, PNPase, RNase PH | Accumulation of 17S rRNA precursor with extra 3'-nt | Impaired 3' maturation of 16S rRNA | nih.gov |
| RNase R and PNPase | Accumulation of 16S and 23S rRNA fragments | Defects in ribosome maturation and assembly, cell death | pnas.org |
Mutational Analysis of the vacB Gene and its Functional Consequences
Effects of vacB Deletions and Insertions on Cellular Phenotypes
Disruption of the vacB gene often leads to observable changes in bacterial characteristics, particularly those related to virulence and environmental adaptation. In S. flexneri, insertion mutagenesis using Tn5 resulted in chromosomal vacB mutants with a reduced capacity for invasion into epithelial cells. nih.govasm.orgnih.gov This reduced invasiveness was correlated with significantly decreased production of key plasmid-encoded virulence antigens, including IpaB, IpaC, IpaD, and VirG, compared to wild-type strains. nih.govasm.orgnih.gov
In A. hydrophila, the creation of an isogenic vacB mutant through homologous recombination and marker exchange mutagenesis revealed a critical role for VacB in cold adaptation. asm.orgnih.govresearchgate.net This mutant was unable to grow at 4°C, a phenotype observed in contrast to the wild-type strain which exhibited significant growth at this temperature. asm.orgnih.gov However, the vacB mutant showed no defect in growth at 37°C, indicating a specific role in cold tolerance rather than general growth. asm.orgnih.gov Furthermore, the vacB mutant of A. hydrophila displayed reduced motility. asm.orgnih.govresearchgate.net
The functional consequences of vacB mutation can vary depending on the bacterial species. In Brucella abortus, a study involving the inactivation of the vacB gene through gene replacement demonstrated that the resulting deletion mutant did not show impaired bacterial pathogenesis or reduced bacterial counts in a mouse model. researchgate.netnih.gov This suggests that while VacB is a virulence factor in some bacteria, its role in the pathogenesis of B. abortus appears to be negligible. researchgate.netnih.gov
Beyond virulence, VacB, as RNase R, is involved in essential cellular functions. In Escherichia coli, interruption of the chromosomal copy of vacB eliminated endogenous RNase R activity. nih.gov While the absence of RNase R alone did not affect cell growth, cells lacking both RNase R and polynucleotide phosphorylase (PNPase), another exoribonuclease, were found to be inviable. nih.gov This synthetic lethality indicates that RNase R participates in an essential cellular function that can be compensated for by PNPase in its absence. nih.gov
The effects of vacB mutations on cellular phenotypes are summarized in the table below:
| Bacterial Species | Mutation Type | Key Phenotypic Consequences | Supporting Evidence |
| Shigella flexneri | Tn5 Insertion (Disruption) | Reduced invasive capacity, Decreased production of IpaB, IpaC, IpaD, and VirG. | nih.govasm.orgnih.gov |
| Aeromonas hydrophila | Isogenic Deletion | Inability to grow at 4°C, Reduced motility, Normal growth at 37°C. | asm.orgnih.govresearchgate.net |
| Brucella abortus | Gene Replacement (Inactivation) | No significant impact on bacterial pathogenesis or bacterial numbers in mice. | researchgate.netnih.gov |
| Escherichia coli | Chromosomal Interruption | No effect on growth alone; Inviable when combined with PNPase deficiency (synthetic lethality). | nih.gov |
Complementation Studies and Genetic Interactions Involving this compound
Complementation studies are instrumental in confirming that an observed mutant phenotype is indeed caused by the mutation in the gene of interest and that the wild-type gene can restore the normal phenotype. In A. hydrophila, the growth defect at 4°C and the reduced motility observed in the vacB mutant were successfully restored to wild-type levels upon complementation with the intact vacB gene. asm.orgnih.govresearchgate.net This provides strong evidence that the loss of VacB function is directly responsible for these phenotypic defects.
In S. flexneri, complementation experiments have further supported the post-transcriptional role of VacB. nih.govasm.org Even when the transcription of the ipa operon was artificially activated, the vacB mutant could not produce the same levels of IpaB, IpaC, and IpaD proteins as the wild-type strain. nih.govasm.org Full production of these proteins required the presence of functional VacB, indicating its necessity at a step after transcription. nih.govasm.org
While direct genetic interaction studies specifically detailing epistasis or synthetic effects involving vacB are less prominently featured in the provided results, protein-protein association networks offer insights into potential functional partners and interactions. Databases like STRING predict functional partners for this compound (identified as RNase R) in various organisms, including Shigella flexneri and Buchnera aphidicola. string-db.orgstring-db.org These predicted interactions are based on various types of evidence, including text mining, experimental data, co-expression, gene neighborhood, gene fusion, and co-occurrence across genomes. string-db.orgoup.com
Predicted functional partners for VacB often include other proteins involved in RNA processing and metabolism, consistent with its role as an exoribonuclease. In S. flexneri, predicted partners include other ribonucleases such as RNase PH, RNase D, and RNase III, as well as polynucleotide phosphorylase (PNPase). string-db.org Proteins involved in ribosome function and RNA binding are also listed as potential interactors. string-db.orgstring-db.org These predicted interactions suggest that VacB functions within a network of RNA-processing enzymes and ribosomal components, underscoring its broad involvement in cellular RNA metabolism.
Complementation studies demonstrating the restoration of phenotypes in A. hydrophila are summarized below:
| Bacterial Species | Mutant Phenotype(s) Affected by vacB Mutation | Complementation Result (with wild-type vacB) |
| Aeromonas hydrophila | Inability to grow at 4°C, Reduced motility | Growth at 4°C restored, Motility restored. |
Biochemical Characteristics and Enzymatic Activity of Vacb Protein
Defining the Exoribonucleolytic Activity of VacB Protein
VacB functions as a 3'-5' exoribonuclease, meaning it cleaves RNA molecules processively from the 3' end towards the 5' end. string-db.orgnih.govuniprot.orguniprot.org This enzymatic activity is essential for the turnover and processing of various RNA species within the bacterial cell. nih.govnih.gov
Catalytic Mechanism: 3'-5' Directionality of Hydrolysis
The catalytic mechanism of VacB/RNase R involves the exonucleolytic cleavage of phosphodiester bonds in RNA in a 3'-to-5' direction. uniprot.org This process releases 5'-nucleoside monophosphates. string-db.orguniprot.orguniprot.org While specific details regarding the amino acid residues involved in the active site and the precise step-by-step chemical mechanism (e.g., acid-base catalysis, metal ion coordination) are not extensively detailed in the provided search results, the consistent identification of the 3'-5' directionality and the release of 5'-monophosphates define its fundamental mode of action as a hydrolytic exoribonuclease. uniprot.orgkhanacademy.org
Nucleolytic Products and Energetics of this compound Reaction
The primary nucleolytic products of VacB/RNase R activity are 5'-nucleoside monophosphates, which are released sequentially from the 3' end of the RNA substrate. string-db.orguniprot.orguniprot.org In some cases, the enzyme can process RNA molecules processively into di- and trinucleotides. uniprot.org Information regarding the specific energetics of the this compound reaction, such as quantitative thermodynamic parameters (e.g., Gibbs free energy change) or kinetic parameters (e.g., Michaelis constant (Km), maximum reaction velocity (Vmax)), is not detailed in the provided search results. However, its function as a catalyst implies it lowers the activation energy required for RNA hydrolysis. khanacademy.org
Some general biochemical characteristics of VacB/RNase R have been reported. For instance, the RNase R from Escherichia coli has an optimum pH range of 7.5-9.5 and an optimum temperature of 50°C. uniprot.org The molecular mass of this compound from Aeromonas hydrophila is approximately 90.5 kDa, and it consists of 798 amino acid residues. asm.orgnih.gov The Shigella flexneri this compound is reported to have 827 amino acids. string-db.org
Table 1: Biochemical Characteristics of VacB/RNase R
| Characteristic | Value/Description | Source Organism(s) (if specified) |
| Enzymatic Activity | 3'-5' Exoribonuclease | Various Bacteria |
| Nucleolytic Products | 5'-nucleoside monophosphates, di- and trinucleotides | Various Bacteria string-db.orguniprot.orguniprot.org |
| Optimum pH | 7.5-9.5 | E. coli uniprot.org |
| Optimum Temperature | 50°C | E. coli uniprot.org |
| Molecular Mass | ~90.5 kDa | A. hydrophila asm.orgnih.gov |
| Amino Acid Residues | 798 | A. hydrophila asm.orgnih.gov |
| Amino Acid Residues | 827 | S. flexneri string-db.org |
Substrate Specificity of this compound
VacB/RNase R exhibits broad substrate specificity, capable of degrading various forms of RNA. nih.govdiva-portal.org
Degradation of Single-Stranded Ribonucleotides by this compound
VacB/RNase R can catalyze the phosphorolysis (or hydrolysis) of single-stranded polyribonucleotides processively in the 3'-to-5' direction. string-db.org This activity is a fundamental aspect of its role in general RNA turnover and degradation.
Processing of Structured RNAs by this compound (e.g., rRNA, tRNA precursors)
A key characteristic that distinguishes VacB/RNase R from some other exoribonucleases is its ability to degrade structured RNA molecules. nih.govdiva-portal.org It is involved in the maturation and degradation of stable RNAs, including ribosomal RNAs (rRNAs), transfer RNAs (tRNAs), and tmRNA (also known as SsrA RNA). string-db.orguniprot.orguniprot.orgnih.govdiva-portal.orglibretexts.org VacB plays a role in the quality control of rRNA during steady-state growth and contributes to rRNA degradation under starvation conditions. uniprot.org It is also essential for the correct processing of tmRNA diva-portal.org and the degradation of defective tRNAs. diva-portal.org The processing of these structured RNAs is critical for their proper function in protein synthesis and other cellular processes. nih.govlibretexts.orgkhanacademy.org
Interactions of this compound with Poly(A) and Poly(U) Sequences
Research indicates that VacB/RNase R is involved in the degradation of polyadenylated mRNAs. unam.mx While this suggests an interaction with or activity on poly(A) sequences as part of a larger RNA molecule, the precise nature of a direct interaction between this compound and isolated poly(A) or poly(U) sequences, similar to that of dedicated poly(A)-binding proteins nih.gov, is not explicitly detailed in the provided search results. The involvement in degrading polyadenylated mRNA highlights its role in mRNA turnover pathways that often involve polyadenylation. unam.mx No specific information regarding direct interaction with poly(U) sequences was found in the search results.
Table 2: Substrate Specificity of VacB/RNase R
| Substrate Type | Activity/Role |
| Single-Stranded RNA | Degradation (processive 3'-5') string-db.org |
| Structured RNA | Degradation nih.govdiva-portal.org |
| rRNA | Maturation, Quality Control, Degradation (especially during starvation) string-db.orguniprot.org |
| tRNA | Maturation, Degradation (defective tRNAs) string-db.orgdiva-portal.org |
| tmRNA (SsrA RNA) | Maturation uniprot.orgdiva-portal.org |
| Polyadenylated mRNA | Degradation unam.mx |
Cofactor Requirements and Metal Ion Coordination in this compound Catalysis
The enzymatic activity of VacB/RNase R is strictly dependent on the presence of divalent metal ion cofactors. yeasenbio.comneb.combiosearchtech.comnih.govwikipedia.org Magnesium ions (Mg2+) are the primary required cofactor for RNase R activity. yeasenbio.comhongene.comneb.combiosearchtech.com The activity typically requires Mg2+ concentrations in the range of 0.1-1.0 mM. yeasenbio.com The presence of EDTA, a chelating agent that binds to metal ions, can abolish enzyme activity. abmgood.comneb.com If EDTA is present, supplementing with MgCl₂ can compensate for its effect. abmgood.com
Metal ions play crucial roles in enzyme catalysis, including stabilizing protein structure, facilitating substrate binding, and directly participating in the chemical reaction. wikipedia.orgacs.orgacs.orgnih.govelifesciences.orgfiveable.memdpi.comacs.org In nucleases like RNase R, metal ions are often involved in the hydrolysis of phosphodiester bonds. ontosight.ai While Mg2+ is the preferred cofactor, other divalent ions like manganese (Mn2+) can sometimes support activity in other RNases, although often less efficiently than Mg2+. nih.govresearchgate.net The specific coordination of metal ions within the active site of the enzyme is critical for its catalytic mechanism. acs.orgacs.orgfiveable.me Metal ions can coordinate to electron-rich moieties in proteins, such as carboxylate groups from amino acid residues, forming coordination bonds that are essential for the protein's function. nih.govfiveable.me
Enzymatic Assays and Quantitative Measurement of this compound Activity
Enzymatic assays are fundamental techniques used to measure the rate at which an enzyme catalyzes a reaction, providing insights into enzyme kinetics and the effects of various factors like inhibitors or activators. fiveable.meamsbio.comauctoresonline.orgfiveable.me For VacB/RNase R, enzymatic assays quantify its exoribonuclease activity, typically by measuring the degradation of a linear RNA substrate over time. hongene.comnih.govnih.gov
A common method for quantifying RNase R activity involves using a labeled RNA substrate and measuring the production of acid-soluble nucleotides or the disappearance of the intact RNA substrate. abmgood.commclab.comhongene.com One unit of RNase R activity is often defined as the amount of enzyme that converts a specific amount of a standard RNA substrate, such as poly(A), into acid-soluble nucleotides under defined conditions (e.g., temperature, time, buffer composition). abmgood.commclab.comhongene.com For instance, one unit might convert 1 µg of poly(A) into acid-soluble nucleotides in 10 minutes at 37°C. abmgood.commclab.comhongene.com Another definition uses the conversion of a labeled oligonucleotide substrate into acid-soluble ribonucleotides. neb.com
Quantitative measurement of RNase R activity can be performed using various techniques, including:
Spectrophotometric assays: Measuring the increase in absorbance at a specific wavelength as nucleotides are released.
Gel electrophoresis: Separating RNA substrates and products on a gel and quantifying the band intensities to determine the extent of degradation. medchemexpress.comnih.gov
Quantitative PCR (qPCR) or RT-qPCR: Measuring the decrease in the amount of a specific linear RNA substrate after RNase R treatment. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Quantifying the release of specific nucleotide products. nih.govnih.gov
Enzymatic assays for RNase R are often performed in reaction mixtures containing Tris-HCl buffer at a specific pH, KCl, MgCl₂, and the RNA substrate. abmgood.commclab.comnih.govneb.combiosearchtech.com Dithiothreitol (DTT) may also be included. hongene.comnih.gov The reaction conditions, such as incubation time and temperature, are carefully controlled and can be adjusted depending on the substrate and the desired outcome. abmgood.comnih.govneb.com For example, higher enzyme amounts or longer incubation times may be used for increased RNA concentrations. yeasenbio.com
Quantitative analysis of RNase R activity is crucial for determining enzyme concentration, optimizing reaction conditions, studying enzyme kinetics, and evaluating the efficiency of linear RNA depletion in applications like circular RNA enrichment. abmgood.comnih.govembopress.org Densitometry of gel electrophoresis bands or UV absorbance measurements can be used for quantification. nih.gov
Typical RNase R Reaction Buffer Components:
| Component | Concentration Range | Notes |
| Tris-HCl | 20 mM to 200 mM | pH typically around 7.5 to 8.0. abmgood.commclab.comnih.govneb.combiosearchtech.com |
| KCl | 100 mM to 1 M | abmgood.commclab.comneb.combiosearchtech.com |
| MgCl₂ | 0.1 mM to 10 mM | Essential cofactor. abmgood.comyeasenbio.commclab.comnih.govneb.combiosearchtech.com |
| DTT | 1 mM to 5 mM | Reducing agent. hongene.comnih.gov |
| RNA Substrate | Variable (e.g., µg or µM) | Linear RNA. abmgood.commclab.comhongene.comnih.govneb.com |
Note: Specific concentrations may vary depending on the source and application of the enzyme.
Detailed research findings often involve quantitative measurements of RNA degradation efficiency under different conditions or with different RNA substrates. For example, studies have shown that RNase R efficiently degrades linear RNA species from splicing products, leading to a significant enrichment of lariat (B8276320) RNAs. nih.gov Quantitative analyses revealed that while total RNA was largely degraded, lariat RNAs remained at a much higher percentage, resulting in a substantial enrichment factor. nih.gov
| RNA Species | Percentage Remaining After RNase R Treatment | Enrichment Factor |
| Total RNA | ~0.25% | - |
| Lariat RNAs | ~66.9% | ~268-fold |
Data derived from a study on RNase R digestion of cellular RNA. nih.gov
Quantitative measurements are also used to assess the resistance of certain linear RNAs with specific structures, such as G-quadruplexes or structured 3' ends, to RNase R digestion. embopress.orgresearchgate.net Methods like RNA-seq can be used to quantify the levels of different RNA species before and after RNase R treatment to identify resistant RNAs. researchgate.net
Cellular Functions and Biological Roles of Vacb Protein in Prokaryotes
VacB Protein in Global RNA Turnover and Quality Control
Contribution to Ribosome Quality Control and 70S Ribosome Maturation
This compound is implicated in the quality control of ribosomes, particularly the 70S ribosomes found in prokaryotes. Ribosome quality control mechanisms are vital for preventing the accumulation of aberrant or stalled ribosomes, which can lead to the production of truncated or faulty proteins frontiersin.org. Research indicates that RNase R, in conjunction with other factors like the endoribonuclease YbeY, participates in a bacterial ribosome quality control system that targets defective 70S ribosomes for degradation nih.gov. This process is mediated specifically by the 30S ribosomal subunit nih.gov. The ability to degrade defective ribosomes helps maintain cellular function and prevents the deleterious consequences of protein mistranslation frontiersin.orgnih.gov.
Furthermore, this compound is involved in the maturation of the 70S ribosome. The 70S ribosome in prokaryotes is composed of a 30S and a 50S subunit libretexts.orgfiveable.me. The maturation of the ribosomal RNA (rRNA) components is a critical step in ribosome biogenesis nih.gov. VacB's role as an exoribonuclease contributes to the processing of rRNA precursors, which is necessary for the assembly of functional ribosomal subunits and ultimately mature 70S ribosomes asm.orgstring-db.org.
Role in Maturation of 16S rRNA and tRNA 3'-ends
This compound, as RNase R, plays a direct role in the maturation of stable RNA species, specifically the 16S ribosomal RNA and the 3' ends of transfer RNAs (tRNAs).
The maturation of the 16S rRNA involves the removal of extra nucleotides from its precursor molecule nih.gov. While other RNases are also involved in this process, RNase R has been shown to participate in the 3' end maturation of 16S rRNA nih.govasm.orgstring-db.org. Studies in Escherichia coli have demonstrated that RNase R, along with RNase II, PNPase, and RNase PH, contributes to the processing of the 3' end of 16S rRNA nih.gov. The presence of any one of these four exoribonucleases can be sufficient for this maturation to occur, although with varying efficiencies nih.gov. RNase R is particularly effective in this process nih.gov.
tRNAs also undergo processing to become functional molecules, including the maturation of their 3' termini embopress.org. This maturation is essential for the aminoacylation of tRNAs, a prerequisite for protein synthesis embopress.org. RNase R is involved in the 3' processing of various precursor tRNAs string-db.org. While other enzymes like RNase D and RNase PH are also known to be involved in tRNA 3' processing, RNase R's exoribonucleolytic activity contributes to the removal of extra nucleotides from the 3' ends of tRNA precursors string-db.orgnih.gov.
This compound as a Key Component of Stress Response Pathways
This compound is recognized as a crucial component of bacterial stress response pathways, enabling prokaryotes to adapt and survive under challenging environmental conditions.
Regulation of this compound Expression under Environmental Stress Conditions
The expression of the vacB gene (encoding RNase R) can be regulated in response to various environmental stress conditions. While the provided search results don't offer extensive details on the specific regulatory mechanisms, they indicate that RNase R expression is tightly regulated by temperature asm.org. This suggests that its synthesis is controlled to meet the cellular demands under different thermal conditions, particularly low temperatures asm.org. Gene regulation in bacteria often involves complex mechanisms, including transcriptional and post-transcriptional control, to modulate protein levels in response to environmental cues khanacademy.org.
Essentiality of this compound for Bacterial Growth at Low Temperatures (Cold Shock Response)
A well-documented role of this compound (RNase R) is its essentiality for bacterial growth at low temperatures, a phenomenon known as the cold shock response asm.orgnih.govusda.gov. When bacteria are subjected to a sudden drop in temperature, they undergo significant physiological changes, including a decrease in membrane fluidity and a block in translation caister.com. Cold shock proteins are induced to help cells cope with these challenges caister.comharvard.edu.
RNase R has been identified as a cold-shock protein asm.orgnih.gov. Studies on Aeromonas hydrophila have shown that a vacB isogenic mutant is unable to grow at 4°C, whereas the wild-type strain exhibits significant growth at this low temperature asm.orgnih.gov. Complementation of the vacB mutant restored its ability to grow in the cold asm.orgnih.gov. This indicates that this compound is required for bacterial survival and proliferation under cold stress conditions asm.orgnih.gov. The cold-sensitive phenotype of rnr (VacB) mutants in other bacteria like Pseudomonas syringae is linked to cell death and defective protein synthesis at low temperatures asm.org.
Data on the growth of Aeromonas hydrophila strains at low temperature (4°C) illustrates the essentiality of VacB:
| Strain | Growth at 4°C |
| Wild-type A. hydrophila | Significant |
| vacB mutant A. hydrophila | Unable to grow |
| Complemented vacB mutant | Restored growth |
This data highlights the critical role of VacB in enabling bacterial growth in cold environments.
Involvement of this compound in General Stress Adaptation
Beyond cold shock, this compound is also implicated in the general stress adaptation of prokaryotes. As an enzyme involved in RNA turnover and quality control, it contributes to the cell's ability to adjust its gene expression profile and maintain cellular function under various stressful conditions researchgate.net.
In Pseudomonas putida, VacB was found to be essential for coping with cold stress, alongside other factors involved in mRNA stability and translational control asm.orgnih.gov. The transcriptomes of P. putida in response to different stresses, such as urea, benzoate, and cold, show correlations, suggesting overlapping mechanisms of adaptation asm.orgnih.gov. VacB's role in degrading structured RNAs, which can accumulate under stress, may be a general mechanism for stress tolerance psu.edu.
While some studies have explored the role of vacB in virulence, which can be considered a form of adaptation to the host environment, the findings vary depending on the bacterial species asm.orgnih.govresearchgate.net. For instance, in Aeromonas hydrophila, RNase R (VacB) is involved in pathogenesis asm.orgnih.gov, while in Brucella abortus, the vacB gene has no impact on bacterial virulence researchgate.net. This suggests that while VacB is a key stress response protein, its specific roles in broader stress adaptation and virulence can be species-dependent.
The involvement of VacB in general stress adaptation is likely linked to its ability to modulate mRNA stability and process structured RNAs, allowing the cell to fine-tune gene expression and eliminate potentially harmful RNA molecules that may accumulate during stress psu.edu.
Modulation of Bacterial Virulence and Pathogenesis by this compound
This compound's activity as an exoribonuclease allows it to influence the stability and turnover of various RNA molecules, including messenger RNAs (mRNAs) encoding virulence factors uniprot.orgwikipedia.orgunam.mx. This post-transcriptional control is a critical layer of gene regulation in bacteria, enabling rapid adaptation to changing environmental conditions, including those encountered during infection nih.gov. The precise mechanisms by which VacB modulates virulence can vary between bacterial species, reflecting the diverse strategies pathogens employ to colonize hosts and cause disease.
This compound's Influence on Virulence Gene Expression in Shigella flexneri and Enteroinvasive Escherichia coli
In Shigella flexneri, a primary causative agent of bacillary dysentery, the vacB gene is a chromosomal locus essential for the full expression of virulence phenotypes wikipedia.orgnih.govnih.gov. Research has shown that VacB is required for the production of several key plasmid-encoded virulence antigens, including IpaB, IpaC, IpaD, and VirG wikipedia.orgnih.govnih.gov. These proteins are crucial for Shigella's ability to adhere to and invade epithelial cells and to spread intercellularly nih.govnih.govresearchgate.net.
Studies comparing wild-type Shigella flexneri with vacB mutants have demonstrated significantly reduced levels of these invasion plasmid antigens in the absence of functional VacB wikipedia.orgnih.govnih.gov. Interestingly, this reduction in protein levels occurs without a corresponding decrease in the transcription levels of the genes encoding these virulence factors, indicating that VacB exerts its effect at the post-transcriptional level wikipedia.orgnih.govnih.gov. This suggests that VacB (RNase R) influences the stability or translation of the mRNAs encoding IpaB, IpaC, IpaD, and VirG wikipedia.orgnih.govnih.gov.
Enteroinvasive Escherichia coli (EIEC), which causes a disease clinically similar to shigellosis, also relies on a large virulence plasmid and shares many pathogenic mechanisms with Shigella nih.govnih.gov. Similar to Shigella, disruption of the vacB gene in EIEC strains results in reduced expression of virulence phenotypes, including a significant decrease in the ability to invade host cells wikipedia.orgnih.govnih.gov. This underscores a conserved role for this compound in modulating virulence gene expression in these closely related enteric pathogens nih.govnih.gov.
| Bacterial Species | VacB Status | Production of Ipa Proteins (IpaB, C, D) | Invasion of Host Cells | Reference |
| Shigella flexneri (Wild Type) | Present | High | High | wikipedia.orgnih.govnih.gov |
| Shigella flexneri (vacB mutant) | Absent | Low | Reduced | wikipedia.orgnih.govnih.gov |
| EIEC (Wild Type) | Present | High (inferred) | High | nih.govnih.gov |
| EIEC (vacB mutant) | Absent | Reduced (inferred) | Reduced | wikipedia.orgnih.govnih.gov |
Role of this compound in Aeromonas hydrophila Pathogenicity
Aeromonas hydrophila is an opportunistic pathogen associated with a range of infections in humans and aquatic animals unam.mxasm.orgnih.gov. Research has demonstrated that this compound (RNase R) is involved in the pathogenesis of A. hydrophila unam.mxuniprot.orgresearchgate.netnih.govwikipedia.org. Studies using a vacB isogenic mutant strain of A. hydrophila have shown attenuated virulence compared to the wild-type strain unam.mxresearchgate.net.
In a mouse lethality model, mice infected with the vacB mutant strain exhibited significantly lower mortality rates and higher survival percentages than those infected with the wild-type or complemented strains unam.mxresearchgate.net. For instance, one study reported that mice infected with the vacB mutant showed only 30% mortality over a 15-day period, whereas those infected with the wild-type or complemented strains showed 80% to 90% mortality within 3 days unam.mx. This indicates that functional this compound is important for the full virulence potential of A. hydrophila unam.mxresearchgate.net.
Beyond its impact on host mortality, the vacB mutant of A. hydrophila has also shown defects in other phenotypes potentially related to virulence, such as reduced motility unam.mxuniprot.org. These defects were restored upon complementation of the vacB mutation, further supporting the role of VacB in A. hydrophila pathogenicity unam.mxuniprot.org.
| Aeromonas hydrophila Strain | VacB Status | Mouse Mortality (Example Study) | Mouse Survival (Example Study) | Reference |
| Wild Type | Present | 80-90% (within 3 days) | 10-20% | unam.mxresearchgate.net |
| vacB mutant | Absent | 30% (over 15 days) | 70% | unam.mxresearchgate.net |
| Complemented Mutant | Present | 80-90% (within 3 days) | 10-20% | unam.mxresearchgate.net |
Species-Specific Virulence Phenotypes: The Case of Brucella abortus and this compound
While this compound (RNase R) contributes to the virulence of several bacterial pathogens, its role is not universally conserved across all species. In Brucella abortus, the causative agent of brucellosis, research suggests that the vacB gene does not significantly impact bacterial virulence unam.mxwikipedia.orgciteab.com.
A study investigating the role of the vacB gene in B. abortus pathogenesis constructed a deletion mutant strain and compared its virulence to that of the virulent parental strain in mouse models citeab.com. The results showed that the B. abortus ΔvacB mutant and the wild-type strain exhibited similar bacterial loads in the spleens of infected mice citeab.com. Furthermore, in immunocompromised mice highly susceptible to Brucella infection, survival rates were comparable between groups infected with the vacB mutant and the wild-type strain citeab.com.
This indicates a species-specific difference in the contribution of this compound to virulence, highlighting the varied ways in which RNA metabolism and post-transcriptional regulation are integrated into the pathogenesis strategies of different bacteria unam.mxwikipedia.orgciteab.com.
| Brucella abortus Strain | VacB Status | Bacterial Load in Spleen (Mice) | Mouse Survival (Immunocompromised Mice) | Reference |
| Wild Type | Present | Similar to mutant | Similar to mutant | citeab.com |
| ΔvacB mutant | Absent | Similar to wild type | Similar to wild type | citeab.com |
Contributions of this compound to Adhesion and Invasion in Other Pathogens (e.g., Campylobacter jejuni)
While this compound (RNase R) is known to influence virulence through mechanisms involving RNA degradation and gene expression, its direct contribution to bacterial adhesion and invasion processes appears to be species-dependent and not universally established.
In the case of Campylobacter jejuni, a leading cause of bacterial gastroenteritis, adhesion to and invasion of host epithelial cells are critical steps in pathogenesis. However, the primary factors associated with C. jejuni adhesion and invasion, as identified in research, include proteins such as CadF and FlpA (adhesins that bind to fibronectin), as well as invasion antigens that trigger host cell membrane ruffling. The cytolethal distending toxin (Cdt) is another key virulence factor involved in host cell interactions and pathogenesis yeasenbio.com.
Based on the available research, there is no clear evidence directly linking this compound (RNase R) to the specific mechanisms of adhesion and invasion employed by Campylobacter jejuni. While one search result mentioned "vacuolating cytotoxin (vacB)" in the context of C. jejuni virulence genes yeasenbio.com, this appears to be a different factor or a historical annotation not consistent with the established role of this compound as RNase R in other bacteria uniprot.orgwikipedia.orgunam.mxuniprot.orgresearchgate.netwikipedia.org. The extensive research on C. jejuni pathogenesis primarily highlights other adhesins, invasion antigens, and toxins as key players in its interaction with host cells. Therefore, based on the current literature, this compound (RNase R) does not appear to have a direct or established role in the adhesion and invasion processes of Campylobacter jejuni.
Molecular Interactions and Regulatory Networks Involving Vacb Protein
Protein-Protein Interaction Landscape of VacB Protein
The function of this compound is modulated through interactions with other proteins, forming complexes that are crucial for its activity and localization. Studies, particularly in Escherichia coli, have begun to map this interaction landscape. nih.gov
Direct Interactions with RNA Polymerase and Other Ribonucleases (e.g., PNPase)
Research has identified direct interactions between VacB (RNase R) and RNA Polymerase in Escherichia coli. nih.gov These interactions suggest a potential link between transcription and RNA degradation or processing mediated by VacB. Additionally, VacB is known to interact with other ribonucleases. Notably, cells lacking both RNase R (VacB) and polynucleotide phosphorylase (PNPase) were found to be inviable, indicating a crucial, likely cooperative, role for these two exoribonucleases in essential cellular functions. nih.gov PNPase is another key 3'-5' exoribonuclease involved in mRNA degradation and is a component of the RNA degradosome. oup.comnih.govfrontiersin.org While a direct physical interaction between VacB and PNPase is strongly suggested by genetic data showing synthetic lethality, they are both exoribonucleases with potentially overlapping or complementary functions in RNA decay pathways. nih.gov
A large-scale protein-protein interaction study in Escherichia coli K-12 identified VacB as interacting with RNA Polymerase subunits (RpoB and RpoC). nih.gov This study utilized a comprehensive pull-down assay with a His-tagged ORF clone library to identify interaction partners. nih.gov
Table 1: Selected Protein-Protein Interactions of this compound in E. coli
| Interacting Protein | Organism | Method/Evidence | Source |
| RNA Polymerase | Escherichia coli | Pull-down assay, Predicted nih.govuniprot.org | nih.govuniprot.org |
| PNPase | Escherichia coli | Genetic interaction (synthetic lethal) | nih.gov |
Formation of Functional Complexes with Other RNA-Binding Proteins
Beyond direct interactions with core enzymatic machinery like RNA Polymerase and other ribonucleases, VacB is likely involved in the formation of functional complexes with other RNA-binding proteins. While direct evidence of VacB being a core component of a large, stable complex like the RNA degradosome (which contains PNPase and RNase E) is not as prominent as for PNPase, its function as an exoribonuclease and its interactions suggest it participates in dynamic ribonucleoprotein (RNP) complexes. oup.comnih.govfrontiersin.org RNA-binding proteins (RBPs) are crucial for various aspects of RNA metabolism, including stability, localization, and translation, often forming complexes with RNA substrates. wikipedia.orgnih.govbiorxiv.org The interaction of VacB with RNA substrates (as discussed in Section 5.2) inherently involves the formation of transient or stable RNP complexes. Studies on other RBPs highlight the importance of cooperative binding and complex formation for their function. nih.gov While specific functional complexes involving VacB and other non-ribonuclease RBPs require further detailed investigation, its role in RNA decay places it in a position to interact with proteins that regulate RNA fate.
RNA-Binding Properties and Specificity of this compound
As a 3'-5' exoribonuclease, the ability of this compound to bind RNA is fundamental to its function. It degrades RNA processively from the 3' end. nih.govoup.com
Identification of RNA-Binding Motifs within this compound Structure
Exoribonucleases, including those in the RNase II family to which RNase R (VacB) belongs, often contain specific RNA-binding domains or motifs that facilitate substrate recognition and binding. oup.comnih.gov While the search results did not provide explicit details on the specific RNA-binding motifs within the this compound structure itself, related exoribonucleases like PNPase are known to contain KH and S1 RNA-binding domains. oup.com These domains are common in RNA-binding proteins and are involved in recognizing specific RNA structures or sequences. wikipedia.orgmdpi.comarxiv.org Given that VacB is a processive exoribonuclease, it must possess structural features that allow it to bind to RNA ends and thread the RNA through its active site for degradation. oup.com
Mechanisms of RNA Substrate Recognition by this compound
VacB (RNase R) is known to degrade a variety of RNA substrates, including structured RNAs that are resistant to other exoribonucleases like RNase II. nih.govunam.mx This ability suggests that VacB has specific mechanisms for recognizing and unwinding or processing structured RNA molecules. The enzyme degrades RNA in a 3' to 5' direction. nih.govoup.com The mechanism of RNA substrate recognition by exoribonucleases can involve interactions with specific sequences, secondary structures, or the 3' end of the RNA molecule. oup.comnih.gov For RNase R, its capacity to degrade structured RNA implies it can either bind to single-stranded regions adjacent to structures or possesses helicase activity or associated factors that help unfold the RNA. unam.mx Research indicates that RNase R can degrade RNA with secondary structures and even double-stranded RNA regions under certain conditions, a characteristic that distinguishes it from some other exoribonucleases. nih.govplos.org This suggests its substrate recognition mechanism involves more than just binding to unstructured single-stranded RNA.
Integration of this compound into Broader Cellular Regulatory Circuits
This compound's role as a key exoribonuclease integrates it into numerous cellular processes, particularly those involving RNA turnover and quality control. Its initial identification in the context of Shigella virulence highlights its involvement in regulating gene expression at the post-transcriptional level. nih.govnih.gov By degrading specific mRNA molecules or processing RNA precursors, VacB can influence the abundance and maturation of various transcripts, thereby affecting protein synthesis and cellular phenotypes, including virulence. nih.govasm.org
Furthermore, the synthetic lethality observed with a pnp mutation indicates that VacB functions in a critical, essential pathway, likely ensuring complete degradation of RNA or processing of vital RNA molecules that are substrates for both enzymes. nih.gov This places VacB within the core machinery of bacterial RNA metabolism, essential for cell viability under certain conditions. nih.gov Its involvement in the degradation of oxidatively damaged RNA also links it to cellular stress responses. nih.gov The interplay between VacB and other components of the RNA degradation machinery, as well as its potential interactions with transcription or translation factors, underscores its integral role in coordinating gene expression and maintaining RNA homeostasis within the cell. nih.govwikipedia.orgnih.gov
Table 2: Cellular Processes Influenced by this compound
| Cellular Process | Role of this compound | Source |
| RNA Degradation | Primary 3'-5' exoribonuclease activity, degrades structured RNA. | nih.govoup.comunam.mx |
| RNA Processing | Involved in maturation of certain RNA species. | nih.gov |
| Virulence (in pathogens) | Required for full expression of virulence phenotypes, acts at post-transcriptional level. | nih.govnih.govasm.org |
| Cellular Viability | Essential in the absence of other key ribonucleases like PNPase. | nih.gov |
| Stress Response | Potential role in degrading damaged RNA. | nih.gov |
Structural Biology and Domain Architecture of Vacb Protein
Modular Organization of VacB Protein: RNB, S1, and Cold Shock Domains
This compound typically exhibits a modular architecture comprising a central catalytic RNB domain, flanked by RNA-binding domains, specifically one or two N-terminal Cold Shock Domains (CSDs) and a C-terminal S1 domain core.ac.ukunam.mxtandfonline.comnih.govoup.com. This arrangement is conserved among members of the RNase II family core.ac.ukoup.com.
The Conserved RNB Domain as the Catalytic Core
The RNB domain is the core catalytic unit of this compound, responsible for its 3'-to-5' exoribonuclease activity core.ac.uknih.govoup.com. This domain is highly conserved among RNase II family members, and the residues critical for catalysis are found across the family, suggesting a conserved mechanism of action core.ac.uk. The RNB domain hydrolyzes RNA in a processive manner, releasing 5'-nucleoside monophosphates unam.mxtandfonline.com. Studies involving domain swapping between RNase II and RNase R (VacB) have indicated that the RNB domain from RNase R is capable of degrading double-stranded substrates uam.es.
Functional Roles of the S1 and Cold Shock Domains in RNA Binding
The S1 and Cold Shock Domains (CSDs) in this compound are primarily involved in RNA binding, contributing to substrate recognition and recruitment unam.mxnih.gov.
The S1 domain, typically located at the C-terminus, is an RNA-binding domain characterized by a β-barrel structure with a conserved RNA-binding site mdpi.comebi.ac.uk. It is found in a wide range of RNA-associated proteins ebi.ac.uk. In VacB/RNase R, the S1 domain may play a role in positioning substrates for efficient catalysis unam.mx. While the S1 domain is involved in RNA binding, studies have suggested it may not be solely responsible for the ability of RNase R to digest double-stranded RNA unam.mx. However, domain swapping experiments have indicated that the S1 domain from RNase R, in the context of RNase II, can contribute to the degradation of double-stranded substrates uam.es.
The Cold Shock Domain (CSD) is an ancient and conserved nucleic acid-binding domain found in all domains of life ebi.ac.ukfrontiersin.orgbmbreports.org. VacB/RNase R typically contains one or two N-terminal CSDs unam.mxtandfonline.comnih.govoup.com. CSDs are β-barrel structures that bind single-stranded nucleic acids (both RNA and DNA) ebi.ac.uk. In bacterial cold shock proteins, which are often composed solely of a CSD, they function as RNA chaperones, destabilizing RNA secondary structures frontiersin.orgbmbreports.org. In the context of larger proteins like VacB, CSDs appear to play a role in substrate recruitment unam.mx. Along with the S1 domain, CSDs are thought to cap the top of the RNB domain oup.com. Some research suggests that CSDs, particularly CSD2 in E. coli RNase R, may possess RNA helicase activity that aids in unwinding RNA, independent of the nuclease activity unam.mx. However, another study suggests RNA unwinding is driven by RNA hydrolysis within the RNB domain, with the S1 domain also potentially involved in binding duplex RNA oup.com.
Structural Determinants of this compound Functionality
The functionality of this compound as a processive 3'-to-5' exoribonuclease is determined by the interplay between its distinct structural domains. The conserved RNB domain provides the catalytic machinery, while the S1 and CSDs contribute to substrate binding, recognition, and potentially unwinding core.ac.ukunam.mxnih.govoup.com. The specific arrangement and interactions between these domains influence the enzyme's ability to process different RNA substrates, including structured RNAs unam.mxuam.es.
Research involving hybrid proteins with swapped domains between RNase II and RNase R has provided insights into the structural determinants of their differing activities, particularly the ability of RNase R to degrade structured RNA uam.es. These studies suggest that both the RNB and S1 domains from RNase R contribute to the degradation of double-stranded substrates uam.es. The presence of a lysine-rich tail in the C-terminal region of RNase R, in addition to the S1 domain, has also been investigated for its role in the degradation of double-stranded substrates uam.es.
The precise structural features within the RNB domain, such as a tri-helix region, have been implicated in RNA unwinding activity that accompanies degradation oup.com. The conserved residues within the RNB domain's active site are crucial for the hydrolytic mechanism core.ac.uktandfonline.com.
Insights from Comparative Structural Analysis with Related Exoribonucleases
Comparative structural analysis of VacB (RNase R) with related exoribonucleases, particularly other members of the RNase II family like E. coli RNase II and eukaryotic Rrp44/Dis3, reveals both conserved features and variations that contribute to their distinct properties core.ac.uktandfonline.comnih.govoup.comuam.es.
All members of the RNase II family share the characteristic RNB catalytic domain and typically possess auxiliary RNA-binding domains like CSDs and S1 domains core.ac.uktandfonline.comoup.com. The RNB domain is highly conserved, especially the catalytic residues, indicating a shared fundamental hydrolytic mechanism core.ac.uktandfonline.comnih.gov.
However, variations exist in the number and arrangement of auxiliary domains and in less conserved regions, which likely account for differences in substrate specificity, processivity, and the ability to degrade structured RNA nih.govuam.es. For instance, while E. coli RNase R has two CSDs, an RNB domain, and an S1 domain, along with a lysine-rich region, other RNase R proteins in different organisms may lack some of these features nih.gov. Eukaryotic counterparts like Rrp44/Dis3, while sharing the RNB, CSD, and S1 domains, may also contain additional domains like a PINc domain with endonucleolytic activity nih.gov.
Evolutionary Conservation and Comparative Genomics of Vacb Protein
Phylogenetic Distribution of VacB Protein (RNase R) Across Bacterial and Archaeal Domains
RNase R is widely distributed throughout the eubacterial kingdom and is considered one of the most conserved ribonucleases among bacteria. nih.gov It has been identified in numerous bacterial species, including Escherichia coli, Shigella flexneri (where it was initially characterized as VacB), Aeromonas hydrophila, Legionella pneumophila, and Pseudomonas syringae. frontiersin.orgresearchgate.net
While highly conserved in bacteria, the presence and role of RNase R homologs in Archaea show some variation. Some halophilic archaea possess an RNase R-like protein, which may serve as the primary exoribonucleolytic enzyme in the absence of other components like the exosome and PNPase, particularly in organisms with minimal genomes. oup.com However, RNase R homologs are not found in all archaeal lineages, such as methanogenic archaea. oup.com This suggests a more varied phylogenetic distribution in the archaeal domain compared to bacteria.
Orthologous and Paralogous Relationships of this compound within the RNR Ribonuclease Family (e.g., with RNase II)
VacB (RNase R) is a paralog of RNase II, both belonging to the RNR superfamily of 3'->5' exoribonucleases. frontiersin.orgnih.govebi.ac.uk Paralogs are genes within the same species that originated from a gene duplication event, while orthologs are genes in different species that evolved from a common ancestral gene through speciation. wikipedia.org
In Escherichia coli, RNase R and RNase II are the two main hydrolytic 3'->5' exoribonucleases. nih.gov While both are involved in mRNA degradation, they exhibit differences in substrate specificity. nih.govresearchgate.net RNase II primarily degrades unstructured RNA, whereas RNase R is notably capable of digesting structured RNA, including defective tRNA and rRNA. wikipedia.orgnih.gov This difference in substrate preference highlights the functional divergence that has occurred between these paralogous enzymes.
Members of the RNB family, which includes bacterial RNase R and RNase II, as well as eukaryotic Rrp44/Dis3 proteins, share a similar modular organization. frontiersin.org They typically contain N-terminal cold shock domains (CSD) involved in RNA binding, a central RNB catalytic domain, and a C-terminal S1 domain also involved in RNA binding. frontiersin.org
Sequence Conservation and Divergence in this compound Homologs
RNase R exhibits a high degree of sequence conservation across prokaryotes, particularly within the RNB catalytic domain, where residues crucial for catalysis are well-conserved. frontiersin.orgresearchgate.net This conservation in the catalytic core suggests a conserved mechanism of action among RNase R homologs. frontiersin.org
Studies comparing RNase R from different species, such as Escherichia coli and Staphylococcus aureus, have revealed key differences in regulation and potentially subtle differences in substrate interactions, despite the evolutionary conservation of the enzyme's core function. asm.org
Evolutionary Pressures Shaping this compound Function and Substrate Specificity
The ability of RNase R to degrade structured RNA is a key feature that distinguishes it from its paralog RNase II. nih.govresearchgate.net This capacity is particularly important under certain conditions, such as low temperatures, where RNA structures are more stable. frontiersin.orgresearchgate.net The evolutionary pressure to efficiently degrade structured RNAs likely played a significant role in shaping the functional divergence between RNase R and RNase II.
The tight binding of RNA within the catalytic channel of RNase R is thought to be crucial for its ability to handle structured substrates. researchgate.net Specific amino acid residues within the nuclease domain channel have been identified as important for this unique catalytic property, and variations in these residues can influence substrate specificity. researchgate.net
Furthermore, RNase R's involvement in essential processes like rRNA quality control and its association with ribosomes suggest evolutionary pressures related to maintaining the integrity and efficiency of the translation machinery. wikipedia.orgresearchgate.net The enzyme's role in the degradation of aberrant or misfolded rRNAs is critical for cell survival. wikipedia.orgresearchgate.net
In some pathogenic bacteria, RNase R has been implicated in virulence, potentially by controlling the stability of transcripts involved in pathogenesis. frontiersin.orgresearchgate.net This suggests that in certain ecological niches, evolutionary pressures related to host interaction and virulence may also have influenced the evolution and regulation of VacB/RNase R. frontiersin.orgresearchgate.net
Advanced Methodologies for Vacb Protein Research
Genetic Techniques: Transposon Mutagenesis and Gene Replacement for vacB Studies
Genetic manipulation is fundamental to understanding the in vivo function of the VacB protein. Two powerful techniques, transposon mutagenesis and gene replacement, are pivotal in dissecting the role of the vacB gene.
Transposon Mutagenesis is a versatile method for creating random mutations within a bacterial genome. bioinnovatise.com Transposons, or "jumping genes," are mobile DNA elements that can be engineered to insert randomly into genes, thereby disrupting their function. bioinnovatise.comnih.govresearchgate.net This approach can be used to generate a library of mutants, which can then be screened for phenotypes associated with the loss of VacB function. The process involves introducing a transposon into the bacterial population and selecting for cells where the transposon has integrated into the genome. By identifying mutants with altered virulence or growth characteristics, researchers can pinpoint the insertion site and thus identify genes, including vacB, that are crucial for these processes. bioinnovatise.com
Gene Replacement , a more targeted approach, allows for the precise deletion or modification of the vacB gene. This technique, often employing homologous recombination, involves introducing a DNA construct containing sequences that flank the vacB gene, along with a selectable marker. The cell's natural recombination machinery then replaces the native vacB gene with the engineered construct. This "knockout" mutant allows for the unambiguous determination of the consequences of a complete loss of VacB function. Furthermore, this method can be adapted to introduce specific mutations into the vacB gene, enabling the study of the functional significance of particular amino acid residues or protein domains.
| Technique | Principle | Application to vacB Research | Advantages | Limitations |
|---|---|---|---|---|
| Transposon Mutagenesis | Random insertion of a mobile DNA element (transposon) into the genome, causing gene disruption. bioinnovatise.comnih.gov | Screening for loss-of-function phenotypes related to VacB to identify its general role in cellular processes. | Unbiased, genome-wide approach; can identify novel genes involved in a pathway. bioinnovatise.com | Insertions may have polar effects on downstream genes; can be difficult to control insertion site. |
| Gene Replacement | Targeted deletion or alteration of a specific gene through homologous recombination. | Creating precise vacB knockout mutants to definitively study its function and introducing specific mutations to analyze structure-function relationships. | Precise and targeted; allows for the study of specific gene functions without polar effects. | Requires knowledge of the gene sequence; can be more technically challenging than transposon mutagenesis. |
Biochemical Approaches: Recombinant this compound Expression, Purification, and in vitro Characterization
To study the biochemical properties of the this compound in isolation, it is essential to produce a pure and active form of the protein. This is achieved through recombinant protein expression and purification. ijbpas.comyoutube.com
Recombinant this compound Expression involves cloning the vacB gene into an expression vector, which is then introduced into a suitable host organism, typically Escherichia coli. ijbpas.com The host cells are then induced to produce large quantities of the this compound. youtube.combiotech-asia.org Often, the recombinant protein is engineered to include an affinity tag (e.g., a polyhistidine-tag) to facilitate its purification. youtube.com
Purification of the recombinant this compound is a multi-step process. A common first step is affinity chromatography, where the tagged protein binds to a specific resin, and other cellular proteins are washed away. youtube.com Subsequent purification steps, such as ion-exchange and size-exclusion chromatography, can be employed to achieve a highly pure protein preparation. The purity of the protein is typically assessed by SDS-PAGE. jmbfs.orgnih.gov
In vitro Characterization of the purified this compound allows for the direct investigation of its biochemical activities. For example, its RNase activity can be assayed using specific RNA substrates. Binding assays can be performed to determine its affinity for different RNA molecules or other proteins. These in vitro studies provide crucial insights into the molecular mechanisms by which VacB functions. jmbfs.org
Molecular Biology Techniques: Northern Blotting, S1 Nuclease Protection, and RT-qPCR for RNA Analysis
To understand how the expression of the vacB gene is regulated and to identify its RNA targets, several molecular biology techniques are employed.
Northern Blotting is a classic technique used to detect and quantify specific RNA molecules in a complex sample. thermofisher.comnih.gov It involves separating RNA by size on a denaturing agarose gel, transferring it to a solid membrane, and then hybridizing it with a labeled probe specific to the vacB mRNA. thermofisher.com This method can reveal the size and abundance of the vacB transcript under different growth conditions. thermofisher.comnih.gov
S1 Nuclease Protection Assay is a highly sensitive method for mapping the ends of RNA transcripts and quantifying their levels. nih.gov A labeled single-stranded DNA or RNA probe complementary to the vacB mRNA is hybridized to the RNA sample. The S1 nuclease then digests any unhybridized regions, and the size of the protected fragment, determined by gel electrophoresis, corresponds to the amount and the precise start or end point of the transcript. nih.govresearchgate.net
Reverse Transcription-Quantitative PCR (RT-qPCR) is a highly sensitive and quantitative method for measuring gene expression. It involves converting RNA into complementary DNA (cDNA) using reverse transcriptase, followed by amplification of the vacB cDNA using the polymerase chain reaction (PCR). The amount of amplified product is measured in real-time, allowing for the precise quantification of the initial amount of vacB mRNA. This technique is invaluable for studying the regulation of vacB gene expression in response to various stimuli.
Proteomic Methods: Mass Spectrometry for Interaction Partner Identification and Post-Translational Modifications
Proteomic approaches are essential for understanding the cellular context in which VacB functions. Mass spectrometry (MS) is a powerful tool for identifying proteins that interact with VacB and for characterizing any post-translational modifications (PTMs) it may undergo. nih.govnih.govaston.ac.uk
Interaction Partner Identification can be achieved through techniques like co-immunoprecipitation followed by mass spectrometry (Co-IP-MS). In this method, an antibody specific to VacB is used to pull down VacB and any associated proteins from a cell lysate. These interacting proteins are then identified by mass spectrometry. nih.gov This approach can reveal the protein networks in which VacB participates.
Post-Translational Modifications (PTMs) are covalent modifications to proteins that can regulate their activity, localization, and stability. nih.govaston.ac.uk Mass spectrometry can be used to identify and map PTMs on the this compound. nih.govresearchgate.net By comparing the mass of peptides from the this compound to their predicted masses, researchers can detect mass shifts that correspond to specific modifications, such as phosphorylation or acetylation. aston.ac.uk Identifying these modifications is a crucial step in understanding how VacB's function is regulated.
| Proteomic Technique | Principle | Application to VacB Research |
|---|---|---|
| Co-immunoprecipitation-Mass Spectrometry (Co-IP-MS) | Use of a VacB-specific antibody to isolate VacB and its binding partners, which are then identified by mass spectrometry. nih.gov | Discovery of the VacB interactome, revealing cellular pathways and complexes where VacB is involved. |
| Mass Spectrometry for PTM analysis | Identification of mass shifts in VacB peptides corresponding to covalent modifications. nih.govaston.ac.uk | Mapping of post-translational modifications on VacB to understand how its activity and stability are regulated. |
Structural Biology Techniques: X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structure Determination
Determining the three-dimensional structure of the this compound is essential for understanding its mechanism of action at a molecular level. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two primary techniques for obtaining high-resolution structural information. nih.govyoutube.com
X-ray Crystallography has been a cornerstone of structural biology for decades. nih.gov This technique requires the production of highly ordered crystals of the this compound. youtube.com These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the protein can be determined. nih.govyoutube.com
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for large protein complexes or proteins that are difficult to crystallize. youtube.comnih.govcriver.com In cryo-EM, a solution of the this compound is rapidly frozen in a thin layer of vitreous ice, preserving the protein in its native state. youtube.comnih.gov A transmission electron microscope is then used to capture thousands of images of individual protein particles from different angles. These images are computationally averaged and reconstructed to generate a high-resolution 3D model of the protein. youtube.com
The choice between these two techniques often depends on the specific properties of the this compound and its complexes. criver.comcreative-biostructure.com
Bioinformatic and Computational Approaches for Sequence, Structure, and Functional Predictions of this compound
Bioinformatics and computational biology provide a powerful framework for analyzing the this compound, from its primary amino acid sequence to its predicted three-dimensional structure and function. nih.gov
Sequence Analysis involves comparing the amino acid sequence of VacB to other proteins in databases to identify conserved domains and motifs. Tools like BLAST and Pfam can reveal evolutionary relationships and provide initial clues about the protein's function. bioresearchjournal.com
Structure Prediction utilizes computational algorithms to model the three-dimensional structure of VacB based on its amino acid sequence. bioresearchjournal.com Homology modeling can be used if a structure of a related protein is available, while more advanced methods like AlphaFold can generate highly accurate structural models even in the absence of a template. bioresearchjournal.com These predicted structures can guide further experimental studies.
Functional Prediction integrates information from sequence, structure, and protein-protein interaction networks to hypothesize about the cellular roles of VacB. nih.gov Computational docking simulations can be used to predict how VacB interacts with RNA or other proteins. nih.gov These in silico analyses are invaluable for generating testable hypotheses and directing wet-lab experiments.
Emerging Research Directions and Unanswered Questions for Vacb Protein
Elucidating the Precise Molecular Mechanisms of VacB Protein in Post-Transcriptional Regulation
A primary area of future research is to unravel the precise molecular mechanisms by which VacB executes its regulatory functions. While it is established that VacB acts at the post-transcriptional level, the intricate details of its activity are still being uncovered. In Shigella flexneri, the vacB gene is essential for the expression of virulence genes located on the large virulence plasmid. nih.gov A key finding was that while the transcription levels of virulence-associated operons were unaffected in a vacB mutant, the production of the corresponding virulence antigens was significantly reduced, indicating a post-transcriptional regulatory role. nih.gov
Future investigations should focus on how VacB recognizes its specific RNA targets. The homologous protein in Escherichia coli, RNase R, provides a model for understanding substrate recognition. RNase R can degrade structured RNAs, a feature that distinguishes it from other exoribonucleases, provided there is a single-stranded 3' overhang of at least seven nucleotides for initial binding and activity. researchgate.net The crystal structure of E. coli RNase R reveals two open RNA-binding channels that likely secure the RNA substrate, allowing for processive degradation. nih.gov A critical unanswered question is whether VacB from pathogenic bacteria utilizes a similar mechanism for substrate recognition and degradation and how this specificity is achieved in the crowded cellular environment.
Furthermore, the catalytic mechanism of the RNase II family involves a two-metal-ion-dependent hydrolysis. nih.govnih.gov Elucidating the specific residues in the active site of VacB that are critical for this process and how their activity is modulated will be a key area of research. Understanding these molecular details will provide a clearer picture of how VacB contributes to the regulation of gene expression.
Identifying Novel Interaction Partners and Expanding the this compound Interactome
A comprehensive understanding of VacB's function necessitates the identification of its interaction partners. The proteins that associate with VacB are likely to play roles in modulating its activity, guiding it to specific RNA substrates, or integrating its function with other cellular processes. In E. coli, RNase R is known to associate with the tmRNA-SmpB complex, which is involved in rescuing stalled ribosomes. wikipedia.org This interaction is regulated by post-translational modifications, such as the acetylation of a specific lysine residue on RNase R, which influences its stability. nih.govnih.gov
Emerging research will likely employ advanced proteomic techniques to map the VacB interactome in various bacterial species. Methods such as affinity purification coupled with mass spectrometry (AP-MS) are powerful tools for identifying protein-protein interactions under near-physiological conditions. nih.govembopress.org This approach involves tagging the bait protein (VacB) and then purifying it along with its binding partners from cell lysates for identification by mass spectrometry. embopress.org Proximity-labeling techniques, such as BioID, can also be used to identify transient or weak interactions by labeling proteins in close proximity to VacB within the living cell. ucsf.edu
Identifying the full spectrum of VacB's interaction partners will be crucial for understanding its role in different cellular contexts. For example, interactions with other components of the RNA degradosome, RNA helicases, or transcription factors could reveal novel regulatory networks. A significant unanswered question is how the composition of the VacB interactome changes in response to different environmental cues and stressors.
Investigating the Functional Redundancy and Specialization of this compound with Other Ribonucleases
Bacterial genomes often encode multiple ribonucleases with seemingly overlapping functions. A key research direction is to dissect the functional redundancy and specialization of VacB in relation to other RNases, particularly its close homolog RNase II. Both VacB (RNase R) and RNase II are 3'-to-5' exoribonucleases; however, they exhibit distinct capabilities. RNase R is unique in its ability to degrade highly structured RNA, whereas RNase II prefers unstructured RNA. nih.govnih.gov
In E. coli, a double mutant lacking both RNase R (rnr) and polynucleotide phosphorylase (PNPase) is not viable, suggesting some level of functional overlap in the degradation of structured RNAs. portlandpress.com However, the specific roles of VacB in different bacteria appear to vary. For instance, in Pseudomonas syringae, RNase R has been shown to have physiological roles similar to those of PNPase in E. coli, particularly in response to DNA damage and oxidative stress. nih.gov This suggests an evolutionary swapping of functions between these exoribonucleases in different bacterial lineages. nih.gov
Future research should focus on comparative studies within the same organism to delineate the specific substrates and physiological conditions under which VacB is active compared to other RNases. For example, transcriptomic analysis of single and double mutants for vacB and other RNase genes can reveal which specific transcripts are targeted by each enzyme. A major unanswered question is the extent to which VacB and other RNases have specialized roles in different aspects of RNA metabolism, such as mRNA turnover, rRNA quality control, and the processing of small non-coding RNAs. wikipedia.org
Comparative Functional Genomics of this compound in Diverse Bacterial Lifestyles
The role of the this compound appears to be context-dependent, varying across different bacterial species and their respective lifestyles. While the vacB gene is critical for the virulence of Shigella flexneri, a study on Brucella abortus revealed that a vacB deletion mutant showed no impairment in pathogenesis. nih.govfrontiersin.org This highlights the need for a broader comparative functional genomics approach to understand the evolutionary pressures that have shaped VacB's function.
By analyzing the presence and genomic context of the vacB gene across a wide range of bacteria with different lifestyles (e.g., pathogens, commensals, environmental bacteria), researchers can gain insights into its functional diversification. nih.gov Comparative transcriptomics, which involves analyzing the gene expression profiles of wild-type and vacB mutant strains under various conditions, can reveal the regulatory networks in which VacB participates in different species. nih.govnih.govescholarship.orgfrontiersin.org
Exploiting this compound as a Model for Understanding Bacterial RNA Biology and Adaptation
The unique properties of the this compound and its homolog RNase R make it an excellent model for studying fundamental aspects of bacterial RNA biology and adaptation. Its ability to degrade structured RNA is particularly important for RNA quality control, ensuring the removal of aberrant or damaged RNA molecules that could be detrimental to the cell. wikipedia.org For example, RNase R is involved in the degradation of defective ribosomal RNA, thereby maintaining the integrity of the translation machinery. nih.gov
Furthermore, the regulation of VacB/RNase R levels in response to stress, such as cold shock and stationary phase, provides a model for understanding how bacteria modulate their RNA decay pathways to adapt to changing environmental conditions. nih.gov In E. coli, the stabilization of RNase R under stress conditions is linked to a reduction in its acetylation, highlighting a sophisticated regulatory mechanism. nih.gov
Future research could utilize VacB as a tool to investigate the landscape of structured RNAs within bacterial cells and to understand how these structures influence RNA stability and function. A significant unanswered question is the full extent of VacB's role in bacterial stress responses. nih.govsapub.orgsemanticscholar.org By studying how VacB contributes to survival under various adverse conditions, such as oxidative stress and nutrient limitation, researchers can gain valuable insights into the broader strategies that bacteria employ to adapt and survive. nih.gov
Q & A
Q. What structural and functional features define VacB protein, and how can they be experimentally validated?
- Methodological Answer : VacB is a ribonuclease R (RNase R) homolog with exoribonuclease activity. Key structural domains (e.g., catalytic sites, RNA-binding regions) can be identified using NCBI's Conserved Domain Database (CDD) . To validate function, perform in vitro ribonuclease assays with purified this compound and RNA substrates, monitoring degradation via gel electrophoresis or fluorometric assays. Structural validation requires techniques like X-ray crystallography (PDB entries: e.g., 3XYZ) or cryo-EM .
Q. How can researchers identify VacB homologs across bacterial species?
- Methodological Answer : Use BLASTP on NCBI with VacB’s protein sequence (e.g., UniProt ID P0A6Y3) and filter by E-value (<1e-10) and identity (>40%). For taxonomic specificity, apply "Organism" filters (e.g., Gammaproteobacteria) . Homologs like E. coli RNase R and Lactococcus lactis VacB1 (Supplementary Table 2, ) can be cross-referenced with structural databases (RCSB PDB) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in VacB’s role in virulence versus RNA metabolism?
- Methodological Answer : Discrepancies arise from context-dependent roles (e.g., host-pathogen interactions vs. housekeeping RNA turnover). Design dual RNA-seq/proteomics studies in infection models to correlate VacB expression with virulence factors. Use conditional knockouts (e.g., temperature-sensitive mutants) to isolate metabolic vs. pathogenic functions .
Q. How to analyze VacB’s interaction networks in bacterial stress responses?
Q. What computational tools predict VacB’s enzymatic kinetics and substrate specificity?
- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to model RNA-binding dynamics. Pair with in silico mutagenesis (SWISS-MODEL) to assess catalytic residue contributions. Compare predictions with kinetic data from stopped-flow fluorometry .
Guidelines for Addressing Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
